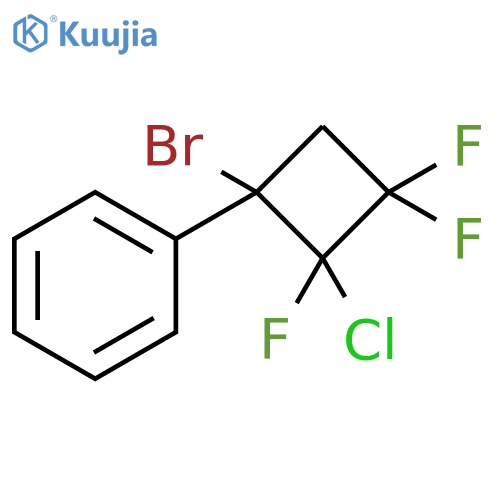Cas no 1858249-80-5 (Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)-)

1858249-80-5 structure
商品名:Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)-
CAS番号:1858249-80-5
MF:C10H7BrClF3
メガワット:299.514791727066
MDL:MFCD29066182
CID:5162605
Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)- 化学的及び物理的性質
名前と識別子
-
- Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)-
-
- MDL: MFCD29066182
- インチ: 1S/C10H7BrClF3/c11-8(7-4-2-1-3-5-7)6-9(13,14)10(8,12)15/h1-5H,6H2
- InChIKey: MQSZYFKBKQPQHK-UHFFFAOYSA-N
- ほほえんだ: C1(C2(Br)CC(F)(F)C2(Cl)F)=CC=CC=C1
Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB275310-1 g |
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane; . |
1858249-80-5 | 1 g |
€690.00 | 2023-07-20 | ||
| abcr | AB275310-1g |
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane; . |
1858249-80-5 | 1g |
€690.00 | 2025-02-21 |
Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)- 関連文献
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
1858249-80-5 (Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)-) 関連製品
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1858249-80-5)Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)-

清らかである:99%
はかる:1g
価格 ($):409.0